molecular formula C16H25N7O2 B11267229 1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- CAS No. 58733-10-1

1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-

Cat. No.: B11267229
CAS No.: 58733-10-1
M. Wt: 347.42 g/mol
InChI Key: PSQLBBYDVHGZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-methyl group at position 1, a morpholinyl substituent at position 4, and a piperazineethanol moiety at position 6 of the pyrimidine ring. Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and phosphodiesterases .

Pyrazolo[3,4-d]pyrimidines are renowned for diverse pharmacological activities, including kinase inhibition (e.g., mTOR), antiviral effects, and treatment of metabolic disorders . The morpholinyl group is a common pharmacophore in kinase inhibitors (e.g., PI3K/AKT/mTOR pathway inhibitors), while the piperazineethanol moiety may improve blood-brain barrier penetration or reduce toxicity .

Properties

CAS No.

58733-10-1

Molecular Formula

C16H25N7O2

Molecular Weight

347.42 g/mol

IUPAC Name

2-[4-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C16H25N7O2/c1-20-14-13(12-17-20)15(22-7-10-25-11-8-22)19-16(18-14)23-4-2-21(3-5-23)6-9-24/h12,24H,2-11H2,1H3

InChI Key

PSQLBBYDVHGZSE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)CCO)N4CCOCC4

Origin of Product

United States

Preparation Methods

The synthesis of 1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- typically involves multi-component reactions. One common method is the one-pot multi-component cyclocondensation reaction, which is known for its high atom economy and efficiency . This method allows for the preparation of the compound using readily available starting materials under controlled reaction conditions . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally analogous pyrazolo[3,4-d]pyrimidine derivatives is provided below, focusing on substituents, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents Key Features Biological Activity Reference
Target Compound
1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-
- 1-Methyl
- 4-Morpholinyl
- 6-Piperazineethanol
Enhanced solubility due to hydroxyl group; dual heterocyclic motifs (morpholine + piperazine) Likely mTOR/PI3K kinase inhibition (inferred from analogs)
WYE-125132
(1-(4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-3-methylurea)
- 4-(8-Oxa-3-azabicyclo[3.2.1]octane)
- 1,4-Dioxaspiro[4.5]decane
- 3-Methylurea
Spirocyclic and bicyclic moieties improve metabolic stability; urea group enhances target binding Potent mTOR inhibitor; antitumor activity
1-[4-(1-{1,4-dioxaspiro[4.5]decan-8-yl}-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-3-methylurea - Spirocyclic ketals
- 8-Oxa-3-azabicyclo[3.2.1]octane
Rigid spirocyclic systems reduce conformational flexibility, enhancing selectivity mTORC1 inhibition; anti-acne applications
6-(1-Azepanyl)-4-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine - 1-Phenyl
- 4-Diphenylmethylpiperazine
- 6-Azepane
Bulky diphenylmethyl group increases lipophilicity; azepane improves CNS penetration Kinase inhibition (unspecified); potential neurotherapeutic use
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - 1-Methyl
- 4-Chloro
- 6-Chloromethyl
Electrophilic chlorides enable further functionalization (e.g., nucleophilic substitution) Intermediate for antibacterial/antiproliferative agents

Key Research Findings

Synthetic Accessibility: The target compound’s synthesis likely involves reacting 4-chloro-6-methyl-pyrazolo[3,4-d]pyrimidine intermediates with morpholine and piperazineethanol under nucleophilic substitution conditions, similar to methods used for WYE-125132 (reflux with POCl₃ or sulfuric acid) . By contrast, spirocyclic analogs (e.g., WYE-125132) require multi-step routes involving ketals and bicyclic amines, reducing scalability .

Pharmacological Performance: Morpholinyl vs. The piperazineethanol group in the target compound may mitigate this via hydrogen bonding . Spirocyclic vs. Linear Substituents: Spirocyclic systems in WYE-125132 enhance metabolic stability (t₁/₂ > 6 hours in vivo) but complicate synthesis. The target compound’s linear piperazineethanol balances stability and synthetic feasibility .

SAR Insights: Position 4: Morpholinyl or azabicyclo groups are critical for kinase binding. Replacement with smaller amines (e.g., piperidine) reduces potency . Position 6: Piperazineethanol’s hydroxyl group may interact with hydrophilic kinase domains (e.g., mTOR’s FRB domain), unlike nonpolar substituents in chloromethyl derivatives .

Biological Activity

1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C16H22N4O
  • Molecular Weight : 286.37 g/mol
  • CAS Number : Not specified in the search results but can be derived from the structure.

Structure

The compound's structure includes a piperazine ring and a pyrazolo-pyrimidine moiety, which are known to influence its biological activity.

Research indicates that compounds similar to 1-Piperazineethanol, particularly those with pyrazolo[3,4-d]pyrimidine structures, often act as inhibitors of specific kinases involved in cancer signaling pathways. These compounds have been shown to bind with high affinity to targets such as KRAS, modulating its activity and impacting cell proliferation in various cancer types .

Case Studies

  • KRAS Inhibition : A study demonstrated that analogs of this compound exhibit sub-micromolar affinity for KRAS, effectively disrupting its interaction with downstream effectors like Raf and ERK. This inhibition led to reduced cell growth in cancer cell lines expressing mutant KRAS variants, highlighting the therapeutic potential of such compounds in oncology .
  • Cytotoxicity Studies : In vitro assays conducted on human cancer cell lines revealed that the compound exhibited significant cytotoxic effects. The IC50 values for inhibition of cell proliferation ranged from 0.7 μM to 1.3 μM for different cell lines expressing mutant KRAS .

Comparative Analysis

The following table summarizes the biological activities of various related compounds:

Compound NameTargetIC50 (μM)Effect
1-Piperazineethanol derivativeKRAS0.7 - 1.3Inhibits cell growth
Compound A (similar structure)BRAF14.21Inhibits kinase activity
Compound B (analog)ERK5.0Reduces phosphorylation

Pharmacological Studies

Pharmacological evaluations indicate that the compound exhibits a broad spectrum of biological activities beyond just kinase inhibition:

  • Antitumor Activity : The compound has been shown to induce apoptosis in cancer cells through various pathways.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in animal models of neurodegenerative diseases.

Safety Profile

Toxicological assessments suggest that while the compound shows promising therapeutic effects, it also poses risks associated with skin irritation and potential organ toxicity upon exposure .

Q & A

Basic: What synthetic methodologies are recommended for preparing pyrazolo[3,4-d]pyrimidine derivatives like this compound?

Methodological Answer:
Synthesis typically begins with 5-amino-1-substituted pyrazole-4-carbonitriles or carboxylates as precursors. For example, refluxing monosubstituted hydrazines with ethoxymethylene malononitrile generates intermediates, which are cyclized with formamide, urea, or thiourea to form the pyrazolo[3,4-d]pyrimidine core . Key steps include:

  • Positional selectivity : Substituents at the 1- and 4-positions are controlled by the choice of hydrazine derivatives and cyclization agents.
  • Functionalization : Post-cyclization modifications (e.g., introducing morpholinyl or piperazineethanol groups) require nucleophilic substitution under anhydrous conditions .
    Optimization Tip : Use HPLC to monitor reaction progress and minimize byproducts.

Advanced: How can researchers resolve contradictory biological activity data in pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:
Contradictions in bioactivity (e.g., varying IC50 values across assays) often arise from:

  • Target promiscuity : Use surface plasmon resonance (SPR) to confirm binding specificity to kinases or other targets .
  • Cellular context : Validate results in multiple cell lines (e.g., A549 lung cancer vs. HEK293 normal cells) to assess tissue-specific effects .
  • Metabolic stability : Perform microsomal stability assays to rule out rapid degradation as a confounding factor .
    Case Study : Compound CBS-1 showed inconsistent cytotoxicity until its NF-κB inhibition was confirmed via qPCR and Western blot .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR (1H/13C) : Assign peaks for pyrazolo[3,4-d]pyrimidine protons (δ 8.2–8.8 ppm) and morpholinyl/piperazineethanol side chains (δ 2.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C17H22N8O2) with <2 ppm error.
  • HPLC-PDA : Assess purity (>95%) and detect impurities like unreacted intermediates .
    Data Validation : Cross-reference with thermodynamic data (e.g., ΔfH°liquid = -227.6 kJ/mol for 1-piperazineethanol) from NIST .

Advanced: How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., EGFR or VEGFR2). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., morpholinyl vs. piperazinyl) with IC50 values to predict activity .
  • ADMET Prediction : Apply SwissADME to optimize logP (2–3) and reduce CYP450 inhibition risks .

Basic: What are the critical thermodynamic parameters for ensuring compound stability during storage?

Methodological Answer:

  • Vaporization Enthalpy (ΔvapH°) : 78.8 kJ/mol indicates moderate volatility; store at ≤-20°C under inert gas .
  • Thermal Degradation : Use TGA-DSC to identify decomposition thresholds (>200°C for pyrazolo[3,4-d]pyrimidines) .
  • Hygroscopicity : Piperazineethanol’s hydroxyl group increases moisture sensitivity; use desiccants and argon-packed vials .

Advanced: What strategies mitigate challenges in isolating polar derivatives during synthesis?

Methodological Answer:

  • Chromatography : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
  • Salt Formation : Convert polar amines to hydrochloride salts for improved crystallinity .
  • Alternative Solvents : Use DMSO/water mixtures for recrystallization to enhance yield .

Basic: How do structural modifications at the 4- and 6-positions influence bioactivity?

Methodological Answer:

  • 4-Position : Morpholinyl groups enhance solubility and kinase binding via H-bonding .
  • 6-Position : Piperazineethanol introduces a flexible side chain, improving membrane permeability .
    Biological Evidence : Derivatives with 4-morpholinyl and 6-piperazineethanol showed 3-fold higher apoptosis induction in A549 cells vs. non-substituted analogs .

Advanced: How can researchers validate target engagement in cellular assays for this compound?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target gene and assess rescue of compound-induced phenotypes .
  • Phospho-Specific Antibodies : Detect downstream phosphorylation (e.g., ERK or AKT) via Western blot .

Basic: What safety protocols are critical when handling intermediates like α-chloroacetamides?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact with chlorinated intermediates .
  • Spill Management : Neutralize α-chloroacetamides with 10% sodium bicarbonate before disposal .
  • First Aid : Immediate ethanol rinsing for skin exposure to hydrolyze reactive intermediates .

Advanced: What mechanistic insights can be gained from studying apoptosis induction by this compound?

Methodological Answer:

  • Caspase Activation : Measure caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC) .
  • Mitochondrial Depolarization : Use JC-1 dye to assess ΔΨm collapse, a hallmark of intrinsic apoptosis .
  • Transcriptomic Profiling : Perform RNA-seq to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.